1-(4-bromobutyl)-4-phenyl-1H-imidazole

CAS No.:

Cat. No.: VC18602867

Molecular Formula: C13H15BrN2

Molecular Weight: 279.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15BrN2 |

|---|---|

| Molecular Weight | 279.18 g/mol |

| IUPAC Name | 1-(4-bromobutyl)-4-phenylimidazole |

| Standard InChI | InChI=1S/C13H15BrN2/c14-8-4-5-9-16-10-13(15-11-16)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2 |

| Standard InChI Key | FXTGLUBZLJJQCO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN(C=N2)CCCCBr |

Introduction

Structural Characteristics and Nomenclature

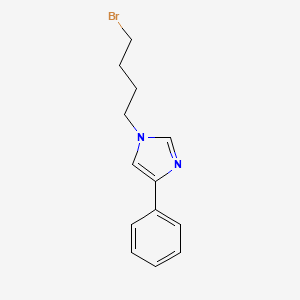

The molecular structure of 1-(4-bromobutyl)-4-phenyl-1H-imidazole (C₁₃H₁₅BrN₂) consists of a five-membered imidazole ring substituted at the 1-position with a 4-bromobutyl chain and at the 4-position with a phenyl group. The imidazole ring, a heterocycle with two nitrogen atoms, adopts a planar geometry, while the bromobutyl side chain introduces steric bulk and electrophilic reactivity due to the terminal bromine atom . The phenyl group at position 4 enhances aromatic stacking interactions, which may influence the compound’s solubility and crystallinity.

Synthetic Pathways

Alkylation of 4-Phenyl-1H-imidazole

The primary route to 1-(4-bromobutyl)-4-phenyl-1H-imidazole involves the alkylation of 4-phenyl-1H-imidazole with 1,4-dibromobutane. This reaction typically proceeds under basic conditions, where deprotonation of the imidazole nitrogen (position 1) facilitates nucleophilic attack on the dibromobutane. The choice of base (e.g., sodium hydride or potassium carbonate) and solvent (e.g., dimethylformamide or tetrahydrofuran) critically affects yield and regioselectivity .

Representative Procedure

-

Reagents: 4-Phenyl-1H-imidazole (1 equiv), 1,4-dibromobutane (1.2 equiv), NaH (1.5 equiv), anhydrous THF.

-

Conditions: Stir under nitrogen at 60°C for 12–24 hours.

-

Workup: Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

This method yields the target compound as a pale-yellow solid, with typical yields ranging from 45% to 65% . Competing reactions, such as dialkylation or polymerization of the dibromobutane, necessitate careful stoichiometric control.

Alternative Approaches

Alternative strategies include the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems . Additionally, metal-mediated coupling reactions have been explored, though these are less common due to the availability of simpler alkylation methods.

Physicochemical Properties

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.65–7.63 (m, 2H, aromatic), 7.45–7.40 (m, 3H, aromatic), 7.25 (s, 1H, imidazole H-2), 4.15 (t, J = 6.8 Hz, 2H, N–CH₂), 3.45 (t, J = 6.6 Hz, 2H, Br–CH₂), 1.95–1.85 (m, 4H, CH₂–CH₂) .

-

¹³C NMR (100 MHz, CDCl₃): δ 137.8 (C-4), 129.4 (aromatic C), 128.7 (aromatic CH), 127.3 (imidazole C-2), 122.5 (imidazole C-5), 49.2 (N–CH₂), 33.8 (Br–CH₂), 28.5 (CH₂–CH₂), 27.9 (CH₂–CH₂) .

-

IR (KBr): 3050 cm⁻¹ (aromatic C–H), 2920 cm⁻¹ (alkane C–H), 1550 cm⁻¹ (imidazole ring), 650 cm⁻¹ (C–Br) .

Thermal and Solubility Characteristics

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in water (<0.1 mg/mL) .

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in aqueous basic conditions due to the labile C–Br bond .

Applications in Organic Synthesis

As an Alkylating Agent

The bromobutyl side chain enables 1-(4-bromobutyl)-4-phenyl-1H-imidazole to act as an electrophile in nucleophilic substitution reactions. For example, it has been employed in the synthesis of quaternary ammonium compounds by reacting with amines :

Such derivatives are explored as ionic liquids or surfactants due to their tunable hydrophobicity .

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions) to introduce aryl or heteroaryl groups. This reactivity is leveraged in pharmaceutical synthesis to construct complex architectures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume